Cell Permeability and Functional Activity: st-Ht31 vs. Non-stearoylated Ht31
The N-terminal stearoyl modification is the key structural determinant conferring cell permeability to the Ht31 sequence. Direct functional comparison shows that the non-stearoylated Ht31 peptide is unable to cross the plasma membrane and therefore fails to induce any cholesterol efflux. In contrast, st-Ht31 (CAS 188425-80-1) at the same concentration induces robust cholesterol export [1].
| Evidence Dimension | Cholesterol efflux induction in BHK cells |
|---|---|
| Target Compound Data | Stimulates cholesterol efflux |
| Comparator Or Baseline | Non-stearoylated Ht31 peptide |
| Quantified Difference | Complete loss of function; no detectable efflux |
| Conditions | BHK cells; peptide concentration similar to st-Ht31 (exact concentration not specified in comparison) |
Why This Matters
This data demonstrates that the stearoyl modification is not an optional feature but a functional requirement for intracellular activity, justifying the selection of the stearoylated peptide for all live-cell applications.
- [1] Ma L, Dong F, Denis M, Feng Y, Wang MD, Zha X. Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. J Biol Chem. 2011 Feb 4;286(5):3370-8. doi: 10.1074/jbc.M110.173666. PMID: 21106522. View Source
